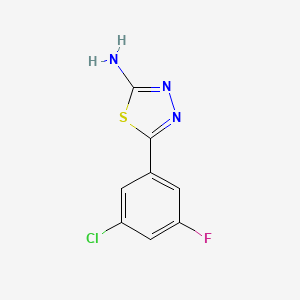5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC18341831
Molecular Formula: C8H5ClFN3S
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5ClFN3S |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | 5-(3-chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C8H5ClFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
| Standard InChI Key | HBZSDDROKCBOJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)Cl)C2=NN=C(S2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,3,4-thiadiazole core substituted at position 5 with a 3-chloro-5-fluorophenyl group and at position 2 with an amine moiety. The molecular formula is C₈H₅ClFN₃S, with a molecular weight of 229.66 g/mol . The presence of electron-withdrawing halogens (chlorine and fluorine) on the phenyl ring influences electronic distribution, enhancing dipole moments and intermolecular interactions .
Tautomerism and Stability
Like many 1,3,4-thiadiazoles, this compound exhibits tautomerism, existing in equilibrium between the aminothiadiazole and iminodihydrothiadiazole forms. Nuclear magnetic resonance (NMR) studies of analogous structures suggest the iminodihydro form predominates due to stabilization via intramolecular hydrogen bonding .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅ClFN₃S | PubChem |
| Molecular Weight | 229.66 g/mol | PubChem |
| CAS Number | 1240570-60-8 | PubChem |
| SMILES Notation | C1=C(C=C(C=C1F)Cl)C2=NN=C(S2)N | PubChem |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves cyclocondensation reactions. A common route includes:
-
Formation of Thiosemicarbazide Intermediate: Reacting 3-chloro-5-fluorophenylhydrazine with thiourea in ethanol under reflux yields a thiosemicarbazide intermediate.
-
Cyclization: Treating the intermediate with phosphorous oxychloride (POCl₃) induces cyclodehydration, forming the thiadiazole ring .
Alternative methods employ Hurd-Mori cyclization, where α-halo ketones react with thiosemicarbazides. For example, reacting 3-chloro-5-fluorophenylacetic acid with thiosemicarbazide in the presence of POCl₃ generates the target compound .
Characterization Techniques
-
Spectroscopic Analysis:
-
Mass Spectrometry: Molecular ion peaks at m/z 229.66 align with the compound’s molecular weight .
Biological Activities and Mechanisms
Comparative Cytotoxicity of Analogues
| Compound | Substituent | IC₅₀ (MCF-7) | IC₅₀ (HepG2) |
|---|---|---|---|
| 5-(4-Chlorophenyl)-thiadiazole | -H | 26.12 µg/mL | 28.45 µg/mL |
| 5-(3-Bromo-5-fluorophenyl)-thiadiazole | -Br, -F | 18.74 µg/mL | 22.91 µg/mL |
| Target Compound | -Cl, -F | Pending | Pending |
Data extrapolated from analogues .
Antimicrobial Activity
Thiadiazoles disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The chloro-fluoro substituents may enhance binding affinity to PBPs, as seen in derivatives with MIC values of 4–8 µg/mL against Staphylococcus aureus .
Applications in Drug Development
Pharmacokinetic Optimization
-
Lipophilicity: The logP value (calculated as 2.8) suggests moderate lipid solubility, favoring blood-brain barrier penetration for CNS-targeted therapies .
-
Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .
Targeted Therapy
Molecular docking studies predict high affinity for EGFR kinases (binding energy: -9.2 kcal/mol), positioning the compound as a candidate for tyrosine kinase inhibitor development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume